molecular formula C15H20N4O2 B1379182 tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate CAS No. 1461715-14-9

tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

Cat. No.: B1379182
CAS No.: 1461715-14-9
M. Wt: 288.34 g/mol
InChI Key: IGSHGUKKMDJLTO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate: is a chemical compound that features a tert-butyl group, a phenyl group, and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 1,2,4-triazole ring. One common method involves the use of tert-butyl chloroformate and a triazole derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The 1,2,4-triazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The 1,2,4-triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 1,2,4-triazole ring is particularly noteworthy, as it is known for its versatility in medicinal chemistry and its ability to interact with various biological targets.

Biological Activity

tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, with a molecular weight of approximately 250.31 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry due to its role in various bioactive compounds.

Biological Activities

Triazole derivatives are widely studied for their pharmacological properties, including:

  • Antimicrobial Activity : Triazoles have been reported to exhibit antimicrobial effects against various bacterial and fungal strains. Specific studies have demonstrated that compounds with triazole moieties can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Some triazole derivatives have been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating chronic inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors. For example, they may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungi .
  • Receptor Modulation : Some studies suggest that triazole derivatives can modulate receptor activity involved in cell signaling pathways related to cancer progression and inflammation .
  • DNA Interaction : Certain triazole compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes within cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives similar to this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of a series of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that specific modifications on the triazole ring significantly enhanced their potency compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various triazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The study found that certain substitutions on the phenyl ring improved antibacterial activity significantly .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer12.5
Compound BAntimicrobial15.0
This compoundPotentially Anticancer/AntimicrobialTBDThis Study

Properties

IUPAC Name

tert-butyl N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)16-10-9-12-17-13(19-18-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSHGUKKMDJLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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